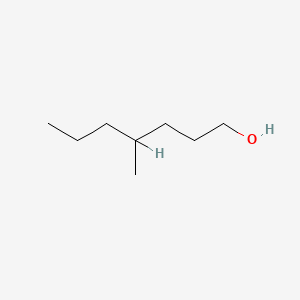
4-Methyl-1-heptanol
概要
説明
4-Methyl-1-heptanol is an organic compound with the molecular formula C(_8)H(_18)O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its use in various industrial applications, including as a solvent and an intermediate in chemical synthesis .
作用機序
Target of Action
Like other alcohols, it may interact with various proteins and enzymes in the body .
Mode of Action
Alcohols generally act by modifying the structure and function of proteins, particularly enzymes and receptors .
Biochemical Pathways
Alcohols are known to influence several biochemical pathways, including those involved in signal transduction, metabolism, and cell membrane integrity .
Pharmacokinetics
Like other alcohols, it is likely to be rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Alcohols generally exert their effects by altering the structure and function of proteins, disrupting cell membranes, and interfering with normal metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of 4-methyl-1-heptanal using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the aldehyde in an appropriate solvent like ethanol or ether.
Industrial Production Methods: On an industrial scale, this compound is often produced via the hydroformylation of 3-methyl-1-hexene, followed by hydrogenation. Hydroformylation involves the addition of a formyl group (CHO) to the alkene, catalyzed by transition metals such as rhodium or cobalt. The resulting aldehyde is then hydrogenated to yield the alcohol.
化学反応の分析
Types of Reactions: 4-Methyl-1-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methyl-1-heptanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO(_4)).
Reduction: The compound can be reduced to 4-methylheptane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl(_2)) to form 4-methyl-1-heptyl chloride.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH(_4) in dry ether.
Substitution: SOCl(_2) in the presence of pyridine.
Major Products:
Oxidation: 4-Methyl-1-heptanal.
Reduction: 4-Methylheptane.
Substitution: 4-Methyl-1-heptyl chloride.
科学的研究の応用
4-Methyl-1-heptanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: this compound is utilized in the production of fragrances, flavors, and plasticizers.
類似化合物との比較
4-Methyl-1-heptanol can be compared with other similar alcohols, such as:
1-Heptanol: Similar in structure but lacks the methyl group at the fourth position, making it less branched.
4-Methyl-2-heptanol: Has an additional methyl group at the second position, which can influence its reactivity and physical properties.
Uniqueness: The presence of the methyl group at the fourth position in this compound provides it with unique steric and electronic properties, affecting its reactivity and interactions in chemical and biological systems.
特性
IUPAC Name |
4-methylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-8(2)6-4-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUQZGDMUIMPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002134 | |
| Record name | 4-Methyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817-91-4, 68526-79-4 | |
| Record name | 4-Methyl-1-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanol, branched and linear | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1-heptanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-1-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W3F8V410R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Could the presence of 4-Methyl-1-heptanol contribute to the observed antimicrobial activity of the Calotropis gigantea leaf essential oil?
A1: It's possible. Many alcohols, particularly those with longer alkyl chains, exhibit some degree of antimicrobial activity. [] Further research isolating this compound and testing it against the same microbial strains ( Candida albicans, Escherichia Coli, Pseudomonas aeruginosa, and Staphylococcus aureus) would be necessary to determine its specific contribution to the overall antimicrobial effect.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



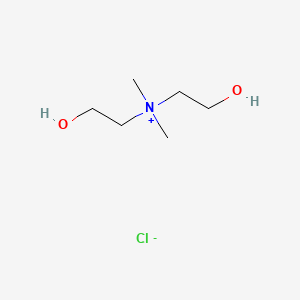
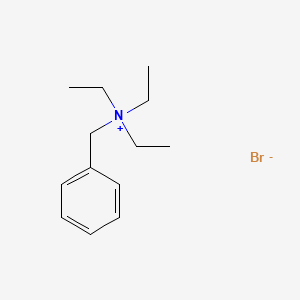
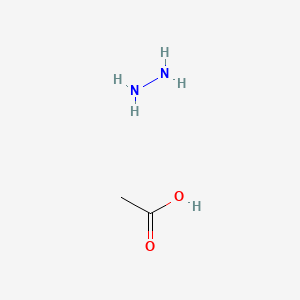



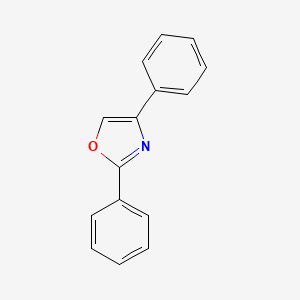

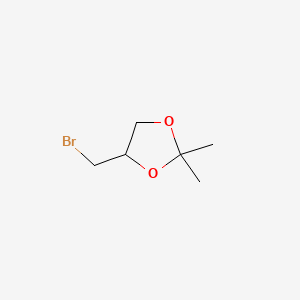
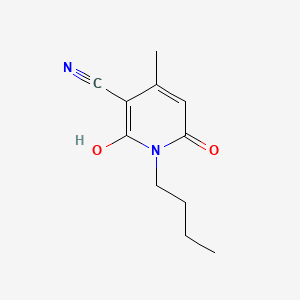


![1,1,2-Trimethyl-1H-benzo[E]indole](/img/structure/B1329958.png)
